molecular formula C11H13Cl2NO B1363762 3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide CAS No. 449169-93-1

3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide

Cat. No. B1363762
CAS RN: 449169-93-1
M. Wt: 246.13 g/mol
InChI Key: DIOREOYQCMOQRZ-UHFFFAOYSA-N
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Description

“3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide” is a chemical compound with the molecular formula C11H13Cl2NO . It has a molecular weight of 246.13 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for “3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide” is 1S/C11H14ClNO/c1-8-3-4-10 (9 (2)7-8)13-11 (14)5-6-12/h3-4,7H,5-6H2,1-2H3, (H,13,14) . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine, nitrogen, and oxygen atoms, as well as the arrangement of the carbon skeleton.


Physical And Chemical Properties Analysis

“3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide” is a solid at room temperature . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Antimicrobial and Antifungal Applications

3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide: has been identified as a potential antimicrobial and antifungal agent. Its structural similarity to known antimicrobial compounds suggests that it could be effective in inhibiting the growth of various bacteria and fungi, which is crucial in the development of new medications for resistant strains of microorganisms .

Anti-inflammatory and Analgesic Activities

The compound’s chemical structure indicates potential anti-inflammatory and analgesic properties. It could be used in the synthesis of new drugs aimed at treating conditions characterized by inflammation and pain, providing an alternative to nonsteroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Research

Given its chemical framework, 3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide may serve as a precursor in the synthesis of anticancer drugs. Its ability to integrate into diazine-based scaffolds, which are prevalent in many cancer treatments, makes it a valuable compound in oncological research .

Cardiovascular Therapeutics

The compound could be involved in the synthesis of cardiovascular agents. Its structural components may contribute to the development of drugs that manage blood pressure and treat heart diseases, potentially acting as calcium channel antagonists or adenosine A2a receptor agonists .

Antidiabetic Applications

Research indicates that derivatives of this compound could play a role in antidiabetic drug development. By acting on biological targets such as DPP-IV inhibitors, it could help in regulating blood sugar levels and managing diabetes .

Neuroprotection and Ocular Health

The compound’s potential to affect vascular relaxation and neuroprotection suggests applications in ocular health, particularly in protecting retinal ganglion cells and managing conditions like glaucoma .

Antiparasitic and Antitubercular Agents

There is potential for 3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide to be used in the development of antiparasitic and antitubercular agents. Its structural properties may allow it to inhibit the growth of parasites and Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

Synthesis of Heterocyclic Compounds

This compound is also significant in the field of organic chemistry for the synthesis of heterocyclic compounds. It can serve as a building block for creating a wide range of pharmacologically active molecules, including those with applications in treating a variety of diseases .

Safety and Hazards

The safety data sheet for “3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide” indicates that it may cause skin and eye irritation . It is recommended to handle this compound with appropriate personal protective equipment and to avoid release to the environment .

Mechanism of Action

Mode of Action

The exact mode of action of 3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide is currently unknown due to the lack of specific research on this compound . It is likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes. More detailed studies are required to elucidate the precise interactions and resulting changes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors could include pH, temperature, presence of other molecules, and more.

properties

IUPAC Name

3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO/c1-7-5-8(2)11(9(13)6-7)14-10(15)3-4-12/h5-6H,3-4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOREOYQCMOQRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)CCCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364444
Record name 3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide

CAS RN

449169-93-1
Record name 3-chloro-N-(2-chloro-4,6-dimethylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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